

physical and chemical properties of cyclohexane-1,2,4,5-tetracarboxylic acid

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Compound of Interest

Compound Name: cyclohexane-1,2,4,5-tetracarboxylic acid

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An In-Depth Technical Guide to **Cyclohexane-1,2,4,5-tetracarboxylic Acid**: Properties, Synthesis, and Applications

Introduction

Cyclohexane-1,2,4,5-tetracarboxylic acid is a multifaceted organooxygen compound characterized by a cyclohexane ring substituted with four carboxylic acid groups.[1][2] This structure provides a unique combination of a rigid, alicyclic core and multiple reactive functional groups, making it a valuable building block in advanced materials science and organic synthesis. Its primary significance lies in its role as a monomer for high-performance polymers, particularly in the creation of colorless polyimides used in modern electronics and microelectronic devices.[3][4] Furthermore, its defined stereochemistry and functionality make it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and as a cross-linking agent for various polymeric systems.[5] This guide provides a detailed exploration of its physical and chemical properties, synthesis protocols, and key applications for researchers and development professionals.

Molecular Structure and Stereoisomerism

The chemical formula for **cyclohexane-1,2,4,5-tetracarboxylic acid** is $C_{10}H_{12}O_8$, with a molecular weight of approximately 260.20 g/mol .[1][6] The core of the molecule is a non-planar cyclohexane ring, which typically adopts a stable chair conformation.[3][4] The four carboxylic acid groups can be arranged in various spatial orientations (axial or equatorial), leading to a

number of cis and trans isomers. The specific stereochemistry of the isomers significantly influences the resulting material properties, such as the flexibility and thermal stability of polyimides derived from them.[3][7]

For instance, the (1S,2S,4R,5R) isomer has been studied via X-ray crystallography, revealing a chair conformation where the adjacent carboxylic acid groups are in equatorial positions, resulting in a mutually trans conformation.[3][4] This defined structure is critical for creating polymers with predictable and desirable characteristics.

Caption: Relationship of the core molecule to its stereoisomers.

Physical Properties

Cyclohexane-1,2,4,5-tetracarboxylic acid is typically a white, solid crystalline material.[2][8] Due to its multiple polar carboxylic acid groups and strong intermolecular hydrogen bonding, it exhibits a high melting point and low solubility in nonpolar solvents.

Property	Value	Source(s)
CAS Number	15383-49-0 (mixture of cis and trans)	[6] [8]
Molecular Formula	C ₁₀ H ₁₂ O ₈ or C ₆ H ₈ (CO ₂ H) ₄	[6] [8]
Molecular Weight	260.20 g/mol	[1] [8]
Appearance	White solid crystal	[2] [6] [8]
Melting Point	>220 °C	[6] [8]
Boiling Point	549.1 ± 50.0 °C (Predicted)	[6]
Density	~1.673 g/cm ³	[6] [8]
Solubility	Almost insoluble in water at room temperature; soluble in some organic solvents like alcohols and ethers.	[6]
Topological Polar Surface Area	149 Å ²	[1]
Hydrogen Bond Donors	4	[1]
Hydrogen Bond Acceptors	8	[1]

The high melting point is indicative of a stable crystal lattice reinforced by extensive hydrogen bonding between the carboxylic acid groups.[\[3\]](#)[\[4\]](#) While poorly soluble in room temperature water, its solubility can be increased in alkaline aqueous solutions upon deprotonation to form the corresponding carboxylate salts.

Chemical Properties and Reactivity

The chemical behavior of **cyclohexane-1,2,4,5-tetracarboxylic acid** is dominated by its four carboxylic acid moieties. These groups can undergo a variety of reactions, making the molecule a versatile synthetic intermediate.

Acidity

With four carboxylic acid groups, the molecule acts as a tetraprotic acid. The pKa values of the individual protons will differ, with the first deprotonation occurring most readily. The proximity of the carboxyl groups influences their acidity through inductive effects.

Dehydration to Dianhydride

One of the most critical reactions is intramolecular dehydration to form 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA). This reaction is typically achieved by heating the tetracarboxylic acid with a dehydrating agent, such as acetic anhydride.^[9] The resulting dianhydride is a key monomer for the synthesis of polyimides.^{[7][10]}

Esterification

The carboxylic acid groups can be esterified by reacting with alcohols in the presence of an acid catalyst. This reaction is often a key step in the synthesis and purification pathway of the molecule, for instance, by hydrogenating pyromellitic esters.^[11]

Polymerization Reactions

As a tetrafunctional molecule, it can act as a monomer or a cross-linking agent.^[5]

- **Polyimides:** The dianhydride derivative reacts with diamines in a condensation polymerization to form high-performance polyimides. The alicyclic nature of the cyclohexane ring, as opposed to an aromatic ring, disrupts charge-transfer interactions, leading to polymers that are colorless and transparent while maintaining high thermal stability.^{[3][4]}
- **Polyesters and Polyamides:** It can react with diols and diamines to form polyesters and polyamides, respectively. The four carboxylic acid groups allow for the creation of highly cross-linked, rigid polymer networks.^[5]

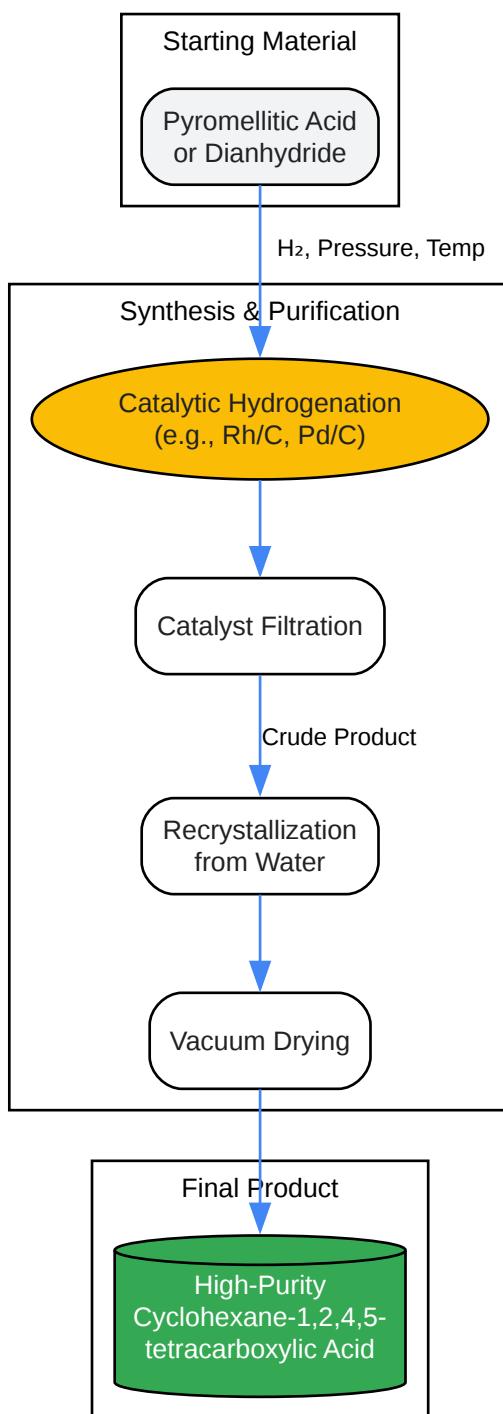
Metal-Organic Framework (MOF) Synthesis

The carboxylic acid groups can coordinate with metal ions or clusters to form Metal-Organic Frameworks. The molecule acts as an organic linker, and its rigid structure and multiple coordination sites enable the construction of porous crystalline materials with high surface areas, suitable for gas storage, separation, and catalysis.^[5]

Synthesis Overview

The primary industrial route to **cyclohexane-1,2,4,5-tetracarboxylic acid** is the hydrogenation of pyromellitic acid or its derivatives. The aromatic ring of pyromellitic acid is reduced to a cyclohexane ring while preserving the four carboxylic acid groups.

A common method involves the hydrogenation of pyromellitic acid in an aqueous solution using a rhodium-on-carbon (Rh/C) or palladium-on-carbon (Pd/C) catalyst.[\[2\]](#)[\[12\]](#) The reaction is typically carried out under elevated hydrogen pressure and temperature. An alternative pathway involves first esterifying pyromellitic acid, followed by hydrogenation of the ester, and subsequent hydrolysis to yield the final tetracarboxylic acid.[\[11\]](#) This multi-step process can offer advantages in purification and catalyst longevity.



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Caption: General workflow for the synthesis and purification of the acid.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of Pyromellitic Acid

This protocol is based on established methods for the catalytic hydrogenation of benzene polycarboxylic acids.[\[2\]](#)[\[12\]](#)

Objective: To synthesize **cyclohexane-1,2,4,5-tetracarboxylic acid** from pyromellitic acid.

Materials:

- Pyromellitic dianhydride
- Deionized water
- 5% Palladium-on-carbon (Pd/C) catalyst
- High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
- Hydrogen gas (high purity)
- Filtration apparatus
- Rotary evaporator
- Activated carbon

Procedure:

- Hydrolysis of Dianhydride: Add pyromellitic dianhydride (e.g., 34.3 g) to a 500 mL autoclave. Add deionized water (250 mL) to hydrolyze the dianhydride to pyromellitic acid. Causality: The tetracarboxylic acid is more soluble and stable under these hydrogenation conditions than the dianhydride.
- Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 2.5 g) to the reactor. Expertise: The catalyst loading is critical; too little results in an incomplete reaction, while too much is uneconomical.

- Hydrogenation: Seal the autoclave. Purge the system with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to a controlled pressure (e.g., 2 MPa).[2]
- Reaction Conditions: Begin stirring and heat the reactor to the target temperature (e.g., 33 °C).[2] Maintain these conditions for a set time (e.g., 2 hours) or until hydrogen uptake ceases, indicating reaction completion.
- Cooling and Filtration: Cool the system to room temperature. Carefully vent the excess hydrogen. Separate the Pd/C catalyst by filtration. The recovered catalyst can be dried and reused. Trustworthiness: Complete removal of the catalyst is essential to prevent contamination of the final product.
- Product Isolation: Concentrate the filtrate using a rotary evaporator to precipitate the crude **cyclohexane-1,2,4,5-tetracarboxylic acid**.
- Purification: Collect the solid precipitate by filtration. Redissolve the solid in hot deionized water, add activated carbon for decolorization, and perform a hot filtration. Allow the filtrate to cool slowly to induce recrystallization, yielding the purified white solid product.[2][3]
- Drying: Dry the final crystals under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove residual solvent.[3]

Protocol 2: Dehydration to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride

This protocol describes the conversion of the tetracarboxylic acid to its dianhydride, a crucial step for polymerization.[9]

Objective: To synthesize the dianhydride derivative for use as a polyimide monomer.

Materials:

- **Cyclohexane-1,2,4,5-tetracarboxylic acid** (e.g., 0.15 mol)
- Acetic anhydride (e.g., 1.18 mol)
- Four-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

- Heating mantle

Procedure:

- Reactor Setup: Add **cyclohexane-1,2,4,5-tetracarboxylic acid** to the four-necked flask. Add a significant excess of acetic anhydride. Causality: Acetic anhydride serves as both the dehydrating agent and the reaction solvent.
- Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This prevents side reactions and moisture from the air from interfering with the dehydration.
- Dehydration Reaction: Heat the mixture to reflux while stirring. Maintain reflux for approximately 1 hour.^[9] Expertise: The reaction time must be sufficient for both anhydride rings to form completely.
- Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. White crystals of the dianhydride will precipitate out of the solution.
- Isolation and Drying: Collect the white solid by filtration. Wash the filter cake with a small amount of a solvent like acetone to remove residual acetic acid and anhydride. Dry the product under reduced pressure to obtain the pure 1,2,4,5-cyclohexanetetracarboxylic dianhydride. Trustworthiness: Purity of the dianhydride monomer is paramount for achieving high molecular weight polymers.

Applications

The unique alicyclic structure and tetra-functionality of this compound have led to its use in several advanced technology sectors:

- Colorless Polyimides: Its dianhydride is a premier building block for producing colorless and transparent polyimide films. These materials are essential for flexible electronic displays, optical components, and microelectronic devices where high thermal stability and optical clarity are required.^{[3][4]}
- Metal-Organic Frameworks (MOFs): It is an effective organic linker for creating MOFs with high porosity and surface area, which are researched for applications in gas storage (e.g.,

hydrogen, methane), gas separation, and catalysis.[5]

- **High-Performance Polymers:** It is used as a cross-linking agent or monomer to synthesize polyesters and polyamides with enhanced thermal and mechanical properties for use in demanding environments.[5][7]
- **Coatings and Adhesives:** Polymers derived from this acid can be used to formulate specialty coatings and adhesives that require high strength and thermal resistance.[7]

Safety and Handling

Cyclohexane-1,2,4,5-tetracarboxylic acid is classified as an irritant.

- **Hazards:** Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1][8] It is irritating to the eyes, respiratory system, and skin.[6][8]
- **Personal Protective Equipment (PPE):** When handling the solid, appropriate PPE should be worn, including gloves, eye shields, and a dust mask (e.g., N95 type).
- **First Aid:** In case of eye contact, rinse immediately with plenty of water and seek medical advice.[6][8]
- **Storage:** It should be stored as a combustible solid in a well-ventilated area.

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